4-Tert-butyl-4'-ethylbenzophenone
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Overview
Description
4-Tert-butyl-4’-ethylbenzophenone is an organic compound with the molecular formula C19H22O It is a derivative of benzophenone, characterized by the presence of a tert-butyl group and an ethyl group attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-4’-ethylbenzophenone typically involves Friedel-Crafts acylation reactions. One common method is the reaction of 4-tert-butylbenzoyl chloride with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 4-Tert-butyl-4’-ethylbenzophenone may involve continuous flow processes to ensure high efficiency and yield. The use of microreactors and optimized reaction conditions can enhance the selectivity and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-4’-ethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-tert-butylbenzoic acid and 4’-ethylbenzoic acid.
Reduction: Formation of 4-tert-butyl-4’-ethylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of 4-Tert-butyl-4’-ethylbenzophenone.
Scientific Research Applications
4-Tert-butyl-4’-ethylbenzophenone has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-4’-ethylbenzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can generate reactive oxygen species (ROS) such as singlet oxygen and free radicals. These ROS can interact with cellular components, leading to oxidative stress and cell damage. The molecular targets include DNA, proteins, and lipids, which can result in cell death or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, lacking the tert-butyl and ethyl groups.
4-Tert-butylbenzophenone: Similar structure but without the ethyl group.
4-Ethylbenzophenone: Similar structure but without the tert-butyl group.
Uniqueness
4-Tert-butyl-4’-ethylbenzophenone is unique due to the presence of both tert-butyl and ethyl groups, which enhance its lipophilicity and steric hindrance. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-5-14-6-8-15(9-7-14)18(20)16-10-12-17(13-11-16)19(2,3)4/h6-13H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGHAUJFILCDJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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